ErSO

Description

Structure

3D Structure

Properties

IUPAC Name |

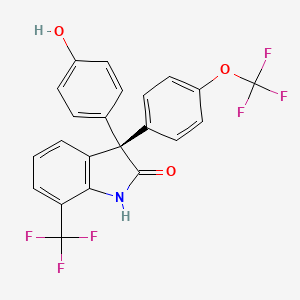

(3R)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSRXAHDJSCEDS-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)[C@]2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ErSO: A Technical Deep Dive into its Novel Mechanism of Action in ER+ Breast Cancer

For Immediate Release to the Scientific Community

October 29, 2025 — This document provides a comprehensive technical overview of the mechanism of action for ErSO, a novel small molecule compound demonstrating unprecedented tumor-eradicating activity in preclinical models of Estrogen Receptor-positive (ER+) breast cancer. This compound leverages a unique mechanism, distinct from current endocrine therapies, by inducing hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), transforming a typically pro-survival pathway into a potent, selective cancer cell death cascade. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in oncology and breast cancer therapeutics.

Core Mechanism: Lethal Hyperactivation of a Pro-Survival Pathway

Approximately 75% of breast cancers are ER+, driven by the estrogen receptor α (ERα). While endocrine therapies targeting ERα are mainstays of treatment, resistance is common and metastatic disease remains largely incurable. This compound represents a paradigm shift by not blocking ERα, but by activating a non-canonical function of the receptor to induce selective and rapid cancer cell necrosis.[1][2][3]

The core mechanism of this compound is the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[1][2] In ER+ breast cancer cells, estrogen signaling primes the a-UPR, a state of readiness that helps malignant cells cope with the high demand for protein synthesis required for proliferation. This protective response is typically mild and transient.[4] this compound binds to ERα and hijacks this pathway, inducing a robust and sustained activation that becomes lethal to the cancer cell.[1][4] This mode of action is effective against both wild-type and mutant ERα, including common resistance-conferring mutations like Y537S and D538G.[3]

The this compound Signaling Cascade

Upon binding to ERα, this compound initiates a rapid, non-genomic signaling cascade that culminates in catastrophic cellular stress and necrotic cell death. The pathway is detailed below.

Pathway Description:

-

Binding and Initial Activation: this compound binds to ERα, inducing a conformational change that facilitates the activation of Src kinase, a non-receptor tyrosine kinase.[1]

-

Second Messenger Production: Activated Src phosphorylates and activates Phospholipase Cγ (PLCγ). PLCγ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[1][4]

-

Calcium Efflux: IP3 binds to and opens IP3 receptor (IP3R) channels located on the membrane of the endoplasmic reticulum (ER). This triggers a massive and sustained efflux of stored calcium (Ca2+) from the ER into the cytosol.[1][4]

-

ER Stress and Protein Synthesis Shutdown: The dramatic increase in cytosolic Ca2+ and depletion of ER Ca2+ stores leads to robust activation of the PERK arm of the UPR. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a rapid and near-total shutdown of global protein synthesis.[1]

-

Energy Depletion and Cell Death: The cell attempts to restore calcium homeostasis by pumping Ca2+ back into the ER via ATP-dependent SERCA pumps. However, as the IP3R channels remain open, this creates a futile cycle that rapidly depletes cellular ATP stores.[4] The resulting energy crisis, marked by the activation of AMP-activated protein kinase (AMPK), combined with the sustained inhibition of protein synthesis, culminates in rapid, necrotic cell death.[1]

Quantitative Data Presentation

This compound's activity is characterized by potent, selective, and rapid cytotoxicity against ERα-positive cells, which translates to profound tumor regression in vivo.

In Vitro Efficacy: IC50 Values

This compound demonstrates nanomolar potency against a panel of ER+ breast cancer cell lines, including those with endocrine therapy resistance mutations (Y537S, D538G) and those resistant to tamoxifen and fulvestrant. Its selectivity is notable, with IC50 values for ERα-negative cells being over 350-fold higher.[3]

| Cell Line | ERα Status & Mutations | Treatment Duration | IC50 (nM) | Reference |

| MCF-7 | ERα+ (Wild-Type) | 24 hours | ~20 | [5] |

| T47D | ERα+ (Wild-Type) | 24 hours | 11-43 | [5] |

| TYS | ERα+ (Y537S mutant) | 24 hours | 11-43 | [5] |

| TDG | ERα+ (D538G mutant) | 24 hours | 11-43 | [5] |

| MDA-MB-231 | ERα- (Triple-Negative) | 24 hours | >10,000 | [3][5] |

| MDA-MB-231-ERα | ERα- (ERα transfected) | 24 hours | Sensitive | [1] |

Table 1: In Vitro Cytotoxicity of this compound against various breast cancer cell lines.

In Vivo Efficacy: Tumor Regression in Xenograft Models

In multiple orthotopic and metastatic mouse models, this compound induces dramatic and often complete tumor regression without recurrence. Treatment is well-tolerated at therapeutic doses.

| Model Type | Cell Line / Tumor | Dosing Regimen | Outcome | Reference |

| Orthotopic Xenograft | MCF-7 (ERα+ WT) | 40 mg/kg, p.o., daily for 21 days | >99% tumor regression | [6] |

| Orthotopic Xenograft | TYS (ERα+ Y537S) | 40 mg/kg, p.o., daily for 7 days | >10,000-fold regression | [6] |

| Orthotopic Xenograft | TDG (ERα+ D538G) | 40 mg/kg, i.p., daily for 14 days | Complete regression | [6] |

| Metastasis Model | TYS (Lung Mets) | 40 mg/kg, p.o., daily for 7 days | Regression of most metastases | [6] |

| Patient-Derived Xenograft | ST941 (ERα+ Y537S) | 50 mg/kg, i.v., single dose | >80% tumor regression | [5] |

| Orthotopic Xenograft | MDA-MB-231 (ERα-) | Oral, weekly for ≥3 doses | No tumor inhibition | [6] |

Table 2: In Vivo Efficacy of this compound in Murine Models of ER+ Breast Cancer.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound's mechanism and efficacy.

Cell Viability (Alamar Blue) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of approximately 4,000 cells per well. Allow cells to attach and grow for 24-72 hours.[6]

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]

-

Reagent Addition: Add Alamar Blue® (Resazurin) reagent to each well at a volume equal to 10% of the culture medium volume.[7][8][9]

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[8][10]

-

Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[7][10]

-

Data Analysis: Convert fluorescence units to percent viability relative to vehicle-treated control wells. Calculate IC50 values using non-linear regression analysis.

Crystal Violet Staining for Cell Death

This method provides a qualitative and quantitative assessment of adherent cell viability by staining the DNA and proteins of remaining cells.

-

Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 12-well or 96-well) and treat with this compound as described for the viability assay.[5]

-

Media Removal: After treatment, gently aspirate the culture medium.

-

Washing: Wash the wells once with Phosphate-Buffered Saline (PBS) to remove dead, non-adherent cells.[11]

-

Fixation: Fix the remaining cells with 100% methanol for 10 minutes at room temperature.[11]

-

Staining: Remove the methanol and add a 0.1% crystal violet solution to each well, ensuring the bottom is fully covered. Incubate for 10-20 minutes at room temperature.[11][12]

-

Washing: Gently wash the wells multiple times with water to remove excess stain and allow the plate to air dry.[11]

-

Quantification (Optional): Solubilize the bound dye by adding a lysing solution (e.g., 0.1 M sodium citrate in 50% ethanol).[13] Transfer the lysate to a 96-well plate and measure the absorbance at ~590 nm.[13]

Orthotopic Xenograft Mouse Models

These in vivo models are critical for evaluating the therapeutic efficacy of this compound on tumors growing in a physiologically relevant environment.

-

Animal Model: Use immunocompromised mice, such as athymic nude or NSG (NOD scid gamma) mice, to prevent rejection of human tumor cells.[1][11]

-

Cell Preparation and Implantation: Harvest ER+ breast cancer cells (e.g., 10 x 10^6 MCF-7 cells) and implant them into the mammary fat pad of the mice.[1] For estrogen-dependent cell lines like MCF-7, supplement mice with an estradiol pellet.[6]

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., ~200-400 mm³). Monitor tumor volume regularly using caliper measurements.[6]

-

Treatment Administration: Randomize mice into treatment and control groups.

-

Vehicle: Administer the appropriate vehicle control (e.g., for oral dosing or an intravenous formulation like 2.5% Ethanol, 5% Kolliphor EL, 15% Propylene Glycol, and 77.5% Sterile saline).[1]

-

This compound: Administer this compound at specified doses (e.g., 10-50 mg/kg) via the determined route (oral gavage, p.o., or intravenous injection, i.v.) and schedule (e.g., daily, q7dx3 - once every 7 days for 3 doses).[1][6]

-

-

Efficacy Assessment: Continue to measure tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.[5]

-

Endpoint: At the end of the study, tumors can be excised for further histological or molecular analysis.

Conclusion

This compound represents a novel therapeutic strategy for ER+ breast cancer, including endocrine-resistant disease. Its unique mechanism of action—the selective, ERα-dependent hyperactivation of the a-UPR—induces rapid and potent necrotic cell death. This leads to profound and durable tumor regression in a variety of preclinical models. The data presented herein underscore the potential of this compound as a transformative agent in the treatment of ER+ breast cancer and warrant its continued investigation and clinical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Estrogen receptor beta inhibits angiogenesis and growth of T47D breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. T-47D Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 13. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

An In-depth Technical Guide to the Unfolded Protein Response (UPR) and ErSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions, such as hypoxia, nutrient deprivation, or genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1][2] To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][3] The UPR aims to restore ER homeostasis by reducing the protein load and increasing the folding capacity. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response to eliminate damaged cells.[1][4]

This guide provides a detailed examination of the three core UPR signaling pathways and explores ErSO, a novel therapeutic strategy that leverages a branch of the UPR to induce targeted cell death in cancer.

The Unfolded Protein Response (UPR)

The UPR is orchestrated by three ER-resident transmembrane sensor proteins: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6).[3][5] Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[5] Upon the accumulation of unfolded proteins, BiP preferentially binds to these hydrophobic regions, causing its dissociation from the UPR sensors and leading to their activation.[5]

The IRE1 Pathway

The IRE1 pathway is the most conserved branch of the UPR.[3] Upon release from BiP, IRE1 monomers dimerize and trans-autophosphorylate, activating the protein's endoribonuclease (RNase) domain.[5]

Key Functions:

-

XBP1 Splicing: The activated IRE1 RNase excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[6][7] This unconventional splicing event causes a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control.[5][8]

-

Regulated IRE1-Dependent Decay (RIDD): IRE1's RNase activity can also degrade a subset of mRNAs and microRNAs that are localized to the ER membrane.[8][9] This process, known as RIDD, helps to reduce the protein load entering the ER.[9]

-

Apoptotic Signaling: Under prolonged stress, IRE1 can recruit TNF receptor-associated factor 2 (TRAF2), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway and promoting apoptosis.[1][5]

The PERK Pathway

The PERK branch of the UPR primarily acts to reduce the influx of new proteins into the ER. Similar to IRE1, the dissociation of BiP leads to PERK's homodimerization and autophosphorylation.[5]

Key Functions:

-

Translational Attenuation: Activated PERK phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[5] Phosphorylated eIF2α inhibits the GDP/GTP exchange factor eIF2B, leading to a global attenuation of protein synthesis. This reduces the overall protein load on the ER.[5][8]

-

Transcriptional Activation (ATF4): While global translation is inhibited, the phosphorylation of eIF2α paradoxically allows for the preferential translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[5] ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).[1][10] CHOP is a key regulator of ER stress-induced apoptosis.[1]

References

- 1. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanisms of human IRE1 activation through dimerization and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are IRE1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. bioengineer.org [bioengineer.org]

ErSO: A Deep Dive into its Chemical Profile and Therapeutic Action

For Immediate Release

This technical guide provides an in-depth overview of ErSO, a novel small molecule activator of the anticipatory unfolded protein response (a-UPR) with potent and selective anticancer activity against estrogen receptor-positive (ERα+) breast cancers. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at its chemical structure, synthesis, mechanism of action, and preclinical data.

Chemical Structure and Properties

This compound, with the IUPAC name (S)-3-(4-hydroxyphenyl)-3-(4-(trifluoromethoxy)phenyl)-7-(trifluoromethyl)indolin-2-one, is a structurally complex molecule with the chemical formula C22H13F6NO3. It has a molecular weight of 453.34 g/mol .

| Property | Value |

| IUPAC Name | (S)-3-(4-hydroxyphenyl)-3-(4-(trifluoromethoxy)phenyl)-7-(trifluoromethyl)indolin-2-one |

| CAS Number | 2407860-35-7 |

| Chemical Formula | C22H13F6NO3 |

| Molecular Weight | 453.34 g/mol |

| Elemental Analysis | C, 58.29%; H, 2.89%; F, 25.14%; N, 3.09%; O, 10.59%[1] |

Synthesis Pathway

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of similar complex heterocyclic compounds typically involves multi-step reactions. These often include the formation of the core indolin-2-one structure, followed by the stereoselective introduction of the two aryl groups at the C3 position. The synthesis would likely involve strategic use of protecting groups and specific catalysts to achieve the desired (S)-enantiomer with high purity.

A generalized retrosynthetic analysis suggests that the key steps would involve the formation of the C3-aryl bonds, possibly through a Friedel-Crafts type reaction or a metal-catalyzed cross-coupling reaction, and the construction of the indolin-2-one ring system.

Mechanism of Action: Activation of the Anticipatory Unfolded Protein Response

This compound exerts its potent anticancer effects through a novel mechanism: the hyperactivation of the anticipatory unfolded protein response (a-UPR) in ERα-positive breast cancer cells.[2] Unlike conventional endocrine therapies that block estrogen signaling, this compound hijacks a protective cellular pathway and turns it into a lethal one.

The binding of this compound to ERα triggers a signaling cascade that leads to massive and sustained activation of the a-UPR, ultimately causing selective necrosis of the cancer cells.[2]

References

The Discovery and Development of ErSO: A Novel Anticancer Compound Targeting Estrogen Receptor-Positive Breast Cancers

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Metastatic estrogen receptor-alpha (ERα)-positive breast cancer remains a significant clinical challenge, with acquired resistance to endocrine therapies leading to incurable disease. In a promising development, a novel small molecule compound, ErSO, has emerged as a potent and selective agent that eradicates ERα-positive breast cancer cells, including those resistant to current treatments.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals.

Discovery and Core Compound Characteristics

This compound was identified through a search for compounds that could selectively target and eliminate ERα-positive breast cancer cells.[1] It is a small molecule that demonstrates remarkable efficacy in killing these cancer cells both in vitro and in various preclinical mouse models of human breast cancer.[1][3] A key characteristic of this compound is its ability to induce rapid and selective necrosis in ERα-positive cells while leaving normal cells and ERα-negative cancer cells largely unaffected.[1][4] This selectivity is a highly desirable trait for an anticancer therapeutic, promising a wider therapeutic window and potentially fewer side effects.

Further development has led to next-generation derivatives, such as this compound-DFP and this compound-TFPy, which exhibit enhanced potency and even greater selectivity for ERα-positive cancer cells.[3][4] These newer compounds have shown the ability to cause complete tumor regression in mouse models after just a single dose, highlighting their potential for significant clinical impact.[3][5]

Quantitative Data Summary

The preclinical efficacy of this compound and its derivatives has been quantified across a range of ERα-positive breast cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, demonstrating the potent and selective activity of these compounds.

| Cell Line | ERα Status | This compound IC50 (24h) | Reference |

| MCF-7 | Positive | 10-100 nM (approx.) | [1] |

| T47D | Positive | 10-100 nM (approx.) | [1] |

| BT-474 | Positive | Not explicitly stated, but sensitive | [3] |

| ZR-75-1 | Positive | Not explicitly stated, but sensitive | [3] |

| HCC1428 | Positive | Not explicitly stated, but sensitive | [3] |

| MDA-MB-231 | Negative | > 10-30 µM | [3] |

| HCC1937 | Negative | > 10-30 µM | [3] |

| MDA-MB-436 | Negative | > 10-30 µM | [3] |

| Compound | Cell Line (ERα+) | IC50 (approx.) | Cell Line (ERα-) | IC50 (approx.) | Selectivity Fold-Change (approx.) | Reference |

| This compound | MCF-7 | 10-100 nM | MDA-MB-231 | > 35 µM | >350 | [4] |

| This compound-DFP | MCF-7 | 1-10 nM | MDA-MB-231 | > 35 µM | >3500 | [4] |

| This compound-TFPy | MCF-7, T47D, BT-474, ZR-75-1, HCC1428 | 5-25 nM | MDA-MB-231, HCC1937, MDA-MB-436 | > 10-30 µM | >400-6000 | [3] |

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response

Unlike conventional endocrine therapies that target the transcriptional activity of ERα, this compound employs a novel mechanism of action by hyperactivating the anticipatory unfolded protein response (a-UPR).[1] The a-UPR is a protective pathway in ERα-positive breast cancer cells. This compound effectively weaponizes this protective pathway, turning it into a death signal.[6]

The binding of this compound to ERα initiates a signaling cascade that leads to the robust activation of the PERK kinase, a key sensor of the UPR.[1] This hyperactivation of PERK leads to the inhibition of protein synthesis and ultimately, rapid necrotic cell death.[1]

Caption: this compound's mechanism of action in ERα-positive cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound.

1. Cell Viability and IC50 Determination

-

Objective: To determine the concentration of this compound and its derivatives required to inhibit the growth of cancer cell lines by 50% (IC50).

-

Methodology:

-

Cell Culture: Breast cancer cell lines (e.g., MCF-7, T47D for ERα-positive; MDA-MB-231 for ERα-negative) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment.

-

Compound Treatment: A day after seeding, cells are treated with a serial dilution of the this compound compound or a vehicle control (e.g., DMSO).

-

Incubation: The treated cells are incubated for a specified period (e.g., 24 or 72 hours).

-

Viability Assessment: Cell viability is measured using a fluorescent indicator dye such as AlamarBlue or by Crystal Violet staining. For AlamarBlue, the fluorescence is measured using a plate reader, with values normalized to a vehicle control (100% viability) and a positive control for cell death (e.g., Raptinal) (0% viability).

-

Data Analysis: The dose-response curves are generated by plotting cell viability against the logarithm of the compound concentration. The IC50 values are then calculated using non-linear regression analysis.

-

Caption: Workflow for determining cell viability and IC50.

2. Orthotopic and Metastatic Xenograft Mouse Models

-

Objective: To evaluate the in vivo efficacy of this compound and its derivatives in reducing tumor growth and metastasis.

-

Methodology:

-

Animal Models: Immunocompromised mice (e.g., NOD scid gamma mice) are used.

-

Tumor Cell Implantation:

-

Orthotopic Model: Human breast cancer cells (e.g., MCF-7) are implanted into the mammary fat pad of the mice.

-

Metastasis Model: Cancer cells are introduced into the systemic circulation, for instance, via intracardiac or tail vein injection, to model metastasis to distant organs like the brain, lungs, and liver.

-

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers or advanced imaging techniques.

-

Compound Administration: Once tumors reach a palpable size, mice are treated with this compound, its derivatives, or a vehicle control. Administration can be through various routes, such as oral gavage or intraperitoneal injection, at specified doses and schedules (e.g., daily or weekly).

-

Efficacy Assessment: The primary endpoint is the change in tumor volume over time. In some studies, complete tumor regression is observed. For metastasis models, the extent of metastatic burden in various organs is assessed, often using bioluminescence imaging or histological analysis.

-

Toxicity Assessment: The general health of the mice is monitored, including body weight and signs of distress, to assess the tolerability of the treatment.

-

Caption: Workflow for preclinical xenograft mouse models.

The discovery and development of this compound and its more potent derivatives represent a significant advancement in the search for novel treatments for ERα-positive breast cancer. The unique mechanism of action, involving the hyperactivation of the a-UPR, offers a new therapeutic strategy that can overcome resistance to existing endocrine therapies. The impressive preclinical data, including the induction of complete tumor regression with a single dose of next-generation compounds, underscores the immense potential of this new class of anticancer agents. The progression of this compound or its derivatives into clinical trials is a highly anticipated next step, which could lead to a paradigm shift in the management of ERα-positive breast cancer.

References

- 1. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer compound originating from U of I scientists leads to major licensing deal | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCIL Scientists’ Single Dose Breast Cancer Treatment Induces Complete Tumor Regression | Cancer Center at Illinois [cancer.illinois.edu]

- 6. m.youtube.com [m.youtube.com]

ErSO's Selective Strike: A Technical Deep Dive into its Potency Against Estrogen Receptor-Positive Cancers

For Immediate Release

Urbana, IL - A novel small molecule, ErSO, has demonstrated remarkable selectivity and efficacy in killing estrogen receptor-positive (ER+) cancer cells, offering a promising new therapeutic avenue for a significant percentage of breast cancers. This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative data on its selectivity, and the experimental protocols used to validate its potent anti-cancer activity. Developed for researchers, scientists, and drug development professionals, this document consolidates the key findings surrounding this compound and its more selective analogue, this compound-DFP.

Abstract

Approximately 75% of breast cancers are estrogen receptor alpha-positive (ERα+), making the estrogen receptor a critical target for therapeutic intervention.[1][2] While endocrine therapies have been a cornerstone of treatment, acquired resistance is a common clinical challenge.[1][2] this compound, a novel small molecule, operates through a distinct mechanism, inducing cancer cell death by hyperactivating the anticipatory Unfolded Protein Response (a-UPR) in an ERα-dependent manner.[1][2][3] This document details the high selectivity of this compound and its derivative, this compound-DFP, for ER+ cancer cells, supported by quantitative data, experimental methodologies, and visualizations of the underlying signaling pathways.

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

This compound's unique mechanism of action circumvents common resistance pathways associated with traditional endocrine therapies. Its efficacy is rooted in the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway.

Upon binding to ERα, this compound initiates a signaling cascade that leads to rapid and selective necrosis of ER+ cancer cells.[3] This process is independent of the presence of estrogen, a key advantage over some existing therapies.[3] The binding of this compound to ERα triggers the activation of Src kinase, which in turn phosphorylates and activates phospholipase C gamma (PLCγ).[3] Activated PLCγ produces inositol triphosphate (IP₃), which binds to and opens IP₃ receptor (IP₃R) channels on the endoplasmic reticulum membrane.[3] This leads to a significant efflux of calcium (Ca²⁺) from the endoplasmic reticulum into the cytosol.[3][4] The elevated cytosolic Ca²⁺ then activates the TRPM4 sodium channel on the plasma membrane, resulting in a rapid influx of sodium ions (Na⁺), osmotic stress, and ultimately, necrotic cell death.[4][5]

Figure 1: this compound-induced a-UPR signaling pathway in ER+ cancer cells.

Quantitative Analysis of Selectivity

The remarkable selectivity of this compound and its derivatives for ER+ cells is a key feature of their therapeutic potential. This selectivity has been quantified through in vitro studies comparing the half-maximal inhibitory concentration (IC50) values in ER+ versus ER-negative (ER-) cancer cell lines.

| Compound | Cell Line | ER Status | Incubation Time | IC50 (µM) | Fold Selectivity (ER- / ER+) | Reference |

| This compound | MCF-7 | Positive | 24 h | ~0.034 | >350 | [1][3] |

| T47D | Positive | 24 h | Varies | [3] | ||

| MDA-MB-231 | Negative | 24 h | ~12.4 | [3] | ||

| This compound-DFP | MCF-7 | Positive | 24 h | ~0.02 | ~2750 | [1] |

| MDA-MB-231 | Negative | 24 h | 55 | [1] | ||

| T47D | Positive | 72 h | Varies | [1] | ||

| MDA-MB-468 | Negative | 72 h | 55 | [1] |

Table 1: In Vitro Cytotoxicity of this compound and this compound-DFP in ER+ and ER- Breast Cancer Cell Lines.

This compound exhibits a more than 350-fold difference in cellular IC50 between ER+ and ER- cancer cell lines at a 24-hour incubation.[1] The modified version, this compound-DFP, demonstrates an even wider therapeutic window, with an average of 2750-fold difference in IC50 values between ER+ and ER- cells.[1]

In Vivo Efficacy

The potent and selective activity of this compound observed in vitro translates to significant tumor regression in preclinical in vivo models. In multiple orthotopic and metastasis mouse models using human breast cancer cell lines and patient-derived xenografts, this compound treatment led to the eradication of ERα+ tumors.[1][3] Notably, this compound was effective against both primary tumors and metastases in various organs, including the lungs, bone, liver, and brain.[3] Furthermore, recurrent tumors remained sensitive to retreatment with this compound.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's selectivity and efficacy.

Cell Viability (Cytotoxicity) Assay

The cytotoxic effects of this compound and its derivatives were quantified using a resazurin-based assay (e.g., AlamarBlue).

Figure 2: Workflow for determining cell viability using a resazurin-based assay.

Protocol:

-

Cell Seeding: ER+ (e.g., MCF-7, T47D) and ER- (e.g., MDA-MB-231) breast cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or this compound-DFP. A vehicle control (e.g., DMSO) and a positive control for 100% cell death (e.g., raptinal) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 24 or 72 hours).

-

Viability Assessment: AlamarBlue reagent is added to each well, and the plates are incubated for 1-4 hours. The fluorescence is then measured using a plate reader.

-

Data Analysis: The fluorescence readings are normalized to the controls, and IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis

Western blotting is employed to analyze the activation of key proteins in the a-UPR pathway following this compound treatment.

Protocol:

-

Cell Lysis: ER+ cells (e.g., MCF-7) are treated with this compound or this compound-DFP for various time points and at different concentrations. The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key a-UPR proteins (e.g., P-EIF2α, P-AMPK, ATF6α). A loading control antibody (e.g., actin) is also used.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ).[1]

Conclusion

This compound and its derivatives represent a novel class of anti-cancer agents with a distinct mechanism of action that is highly selective for ER+ cancer cells. The hyperactivation of the a-UPR pathway provides a powerful and rapid means of inducing necrotic cell death, even in tumors resistant to conventional endocrine therapies. The extensive quantitative data and in vivo studies underscore the significant therapeutic potential of this compound. Further research and clinical development are warranted to translate these promising preclinical findings into effective treatments for patients with ER+ breast cancer.

References

- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OR16-1 How Strong and Sustained Activation of the Estrogen Receptor-mediated Anticipatory Unfolded Protein Response Kills Breast and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

ErSO-TFPy: A Novel TRPM4 Agonist for Targeted Necrosis of ERα-Positive Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ErSO-TFPy is a novel, highly potent, and selective small molecule derivative of the parent compound this compound, demonstrating significant preclinical efficacy against estrogen receptor-alpha positive (ERα+) breast cancer.[1][2] This document provides a comprehensive technical overview of this compound-TFPy, including its molecular target, mechanism of action, quantitative efficacy data, and detailed experimental protocols. This compound-TFPy induces rapid, necrotic cell death in ERα+ breast cancer cells by targeting the transient receptor potential cation channel subfamily M member 4 (TRPM4).[3][4] Its remarkable potency is highlighted by its ability to induce complete tumor regression in mouse models with a single dose, offering a potential paradigm shift in the treatment of ERα+ breast cancers.[1][5]

Molecular Target and Mechanism of Action

The primary molecular target of this compound-TFPy is the TRPM4 protein , a calcium-activated non-selective cation channel.[3][4] In ERα+ breast cancer cells, this compound-TFPy acts as a TRPM4 agonist, leading to a dysregulation of intracellular cation homeostasis.[4][6] This results in a rapid and sustained influx of sodium and calcium ions, causing cellular swelling and culminating in necrotic cell death.[1][4] This targeted induction of necrosis is a key differentiator from many existing breast cancer therapies, which are often cytostatic.[1]

Signaling Pathway

The proposed mechanism of this compound-TFPy-induced cell death is initiated by its binding to and activation of the TRPM4 channel. This leads to a cascade of events resulting in cellular necrosis.

Caption: Proposed signaling pathway of this compound-TFPy-induced necrosis.

Quantitative Data

This compound-TFPy exhibits high potency and selectivity for ERα+ breast cancer cell lines.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound-TFPy was determined against a panel of human breast cancer cell lines using an Alamar blue viability assay after 72 hours of treatment.

| Cell Line | ERα Status | IC50 (nM)[1] |

| MCF-7 | Positive | 5 - 25 |

| T47D | Positive | 5 - 25 |

| BT-474 | Positive | 5 - 25 |

| ZR-75-1 | Positive | 5 - 25 |

| HCC1428 | Positive | 5 - 25 |

| MDA-MB-231 | Negative | > 10,000 - 30,000 |

| HCC1937 | Negative | > 10,000 - 30,000 |

| MDA-MB-436 | Negative | > 10,000 - 30,000 |

Note: The enantiomer of this compound-TFPy, (S)-26, was found to be inactive against MCF-7 cells, demonstrating the stereospecificity of its activity.[7]

In Vivo Efficacy: Xenograft Models

In a MCF-7 xenograft model in athymic nude mice, weekly intravenous (IV) administration of this compound-TFPy led to dose-dependent tumor regression.

| Treatment Group | Dose | Outcome[3] |

| Vehicle Control | - | Progressive tumor growth |

| This compound-TFPy | 5 mg/kg | Significant tumor growth inhibition |

| This compound-TFPy | 10 mg/kg | Complete tumor regression |

| Fulvestrant | Standard Dose | Halted tumor growth |

A single IV dose of this compound-TFPy was sufficient to cause significant tumor shrinkage in mice with well-developed, large tumors.[3][4]

Pharmacokinetics

Pharmacokinetic studies in mice following a 15 mg/kg IV dose revealed that this compound-TFPy has a short serum half-life.

| Parameter | Value[3][4] |

| Time to Peak Serum Concentration | ~10 minutes |

| Detectable Serum Levels | Undetectable after 16 hours |

The prolonged tumor regression observed for weeks after the compound is cleared from circulation suggests a rapid and potent induction of an irreversible cell death cascade.[3][4]

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol outlines the determination of cell viability and IC50 values.

Caption: Workflow for the Alamar Blue cell viability assay.

Methodology:

-

Cell Seeding: Breast cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are treated with a serial dilution of this compound-TFPy or vehicle control (DMSO).

-

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Alamar Blue Addition: Alamar Blue reagent is added to each well and incubated for 4 hours.

-

Fluorescence Reading: The fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The percentage of viable cells is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting the dose-response curves.

In Vivo Xenograft Efficacy Study

This protocol describes the evaluation of this compound-TFPy's antitumor activity in a mouse xenograft model.

Methodology:

-

Cell Line and Animal Model: MCF-7 human breast cancer cells are used.[3] Athymic nude mice are utilized as the host for tumor implantation.[3]

-

Tumor Implantation: MCF-7 cells are implanted subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound-TFPy at different doses, positive control like fulvestrant). This compound-TFPy is administered intravenously (IV) on a specified schedule (e.g., once weekly).[3][4]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth curves are plotted for each treatment group to assess the antitumor efficacy of this compound-TFPy.

Conclusion

This compound-TFPy represents a promising therapeutic candidate for ERα+ breast cancer. Its novel mechanism of action, involving the targeted activation of TRPM4 to induce rapid necrosis, distinguishes it from current therapies. The remarkable single-dose efficacy observed in preclinical models warrants further investigation and highlights its potential to significantly improve patient outcomes by potentially reducing treatment duration and associated side effects.[2] Further studies are necessary to fully elucidate its safety and efficacy profile in preparation for potential clinical translation.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CCIL Scientists’ Single Dose Breast Cancer Treatment Induces Complete Tumor Regression | Cancer Center at Illinois [cancer.illinois.edu]

- 3. Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifespan.io [lifespan.io]

- 5. Drug Candidate Eliminates Breast Cancer Tumors in Mice in a Single Dose | Lab Manager [labmanager.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Profile of ErSO: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

ErSO, a novel small molecule activator of the anticipatory Unfolded Protein Response (a-UPR), has demonstrated significant preclinical efficacy in eradicating estrogen receptor-positive (ERα+) breast cancer tumors in vivo. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound and its potent analog, this compound-TFPy, to inform ongoing research and drug development efforts.

Pharmacokinetics: In Vivo Disposition of this compound and its Analogs

While detailed quantitative pharmacokinetic parameters for this compound are not extensively published, available data for its more potent derivative, this compound-TFPy, provides valuable insights into the in vivo behavior of this class of compounds.

Key Pharmacokinetic Parameters

| Compound | Species | Administration Route | Dose | MTD | Key Findings |

| This compound | Mice, Rats, Dogs | Oral, Intraperitoneal | - | Well-tolerated at therapeutic doses | Effective in inducing tumor regression. |

| This compound-TFPy | Mice (CD-1) | Intravenous (IV) | - | 150 mg/kg | Demonstrates a favorable safety profile. |

| This compound-TFPy | Rats (Sprague-Dawley) | Intravenous (IV) | - | >50 mg/kg | Well-tolerated at high doses. |

| This compound-TFPy | Dogs (Beagle) | Intravenous (IV) | - | >5 mg/kg | Tolerability observed in a non-rodent species. |

| This compound-TFPy | Mice and Rats | Intravenous (IV) | 15 mg/kg | - | Plasma concentrations remain above the in vitro IC50 for approximately 8 hours[1][2]. |

Note: MTD (Maximum Tolerated Dose)

Pharmacodynamics: In Vivo Mechanism of Action and Efficacy

This compound and its analogs exert their anti-tumor effects through a unique mechanism of action: the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in ERα-positive cancer cells, leading to rapid necrosis.

Tumor Regression and Metastasis Control

In multiple preclinical orthotopic and metastasis mouse models, this compound has demonstrated the ability to induce regression of human breast cancer xenografts. Treatment administered either orally or intraperitoneally has been shown to be effective. Furthermore, this compound has shown efficacy in reducing metastatic lesions in the lung, bone, and liver, and has impressively induced almost complete regression of brain metastases. A key observation is that tumors that may recur after initial treatment remain sensitive to retreatment with this compound.

The more potent analog, this compound-TFPy, has shown the remarkable ability to induce complete or near-complete regression of both small and large tumors in mice with a single intravenous dose, highlighting its potential for potent and durable anti-tumor activity.[3][4]

Target Engagement and Pathway Activation

The primary pharmacodynamic effect of this compound is the hyperactivation of the a-UPR. In vitro studies have shown that this compound treatment leads to a greater than 1,000-fold increase in the UPR marker spliced XBP1 (sp-XBP1) mRNA. This robust activation of the a-UPR is believed to be the key driver of the observed selective necrosis in ERα-positive breast cancer cells. In vivo, this targeted activity results in tumor cell death and subsequent regression.

Experimental Protocols

Detailed in vivo experimental protocols for this compound are not fully detailed in the public domain. However, based on standard preclinical methodologies, the following outlines plausible protocols for key in vivo experiments.

In Vivo Efficacy Studies

-

Animal Model: Female immunodeficient mice (e.g., NSG or nude mice) are typically used for xenograft studies.

-

Tumor Cell Implantation: Human ERα+ breast cancer cells (e.g., MCF-7, T47D) are implanted orthotopically into the mammary fat pad or intravenously for metastasis models.

-

Dosing:

-

This compound (Oral Administration): this compound can be formulated in a suitable vehicle (e.g., a solution of ethanol, polyethylene glycol, and saline) and administered daily via oral gavage at a specified dose (e.g., 40 mg/kg).

-

This compound (Intraperitoneal Administration): this compound is dissolved in an appropriate vehicle and injected into the peritoneal cavity of the mice.

-

This compound-TFPy (Intravenous Administration): this compound-TFPy is formulated for intravenous injection and administered as a single dose or in a multi-dosing regimen.

-

-

Tumor Measurement: Tumor volume is monitored regularly using calipers. For metastatic models, bioluminescence imaging can be used if tumor cells are luciferase-tagged.

-

Endpoint: Studies are typically terminated when tumors in the control group reach a predetermined size, or at a specified time point to assess tumor regression and survival.

Pharmacokinetic Studies

-

Animal Models: Mice or rats are commonly used for initial PK studies.

-

Drug Administration: A single dose of this compound or its analog is administered via the intended clinical route (e.g., oral or intravenous).

-

Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

-

Sample Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t½), and AUC (area under the curve) are calculated from the concentration-time data. For oral dosing, bioavailability (F) is determined by comparing the AUC from oral administration to the AUC from intravenous administration.

Pharmacodynamic (Target Engagement) Studies

-

Animal Model and Dosing: Tumor-bearing mice are treated with this compound or vehicle control.

-

Tissue Collection: At various time points after dosing, tumors are excised.

-

UPR Marker Analysis:

-

Quantitative RT-PCR: RNA is extracted from the tumor tissue to quantify the expression levels of UPR target genes, such as spliced XBP1 mRNA.

-

Western Blot: Protein lysates from the tumors can be analyzed by Western blot to measure the levels of UPR-related proteins (e.g., p-PERK, p-eIF2α, ATF4).

-

-

Data Analysis: The levels of UPR markers in the this compound-treated group are compared to the vehicle-treated group to assess the extent and duration of target engagement.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Caption: Signaling pathway of this compound leading to selective cancer cell necrosis.

Caption: Workflow for assessing the in vivo efficacy of this compound.

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

The Impact of ErSO on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ErSO, a novel small-molecule activator of the anticipatory Unfolded Protein Response (a-UPR), has demonstrated remarkable preclinical efficacy against estrogen receptor-alpha (ERα)-positive breast cancer. Its unique mechanism of action, which involves the hyperactivation of a typically pro-survival pathway, leads to rapid and selective necrotic cell death in cancer cells. This technical guide provides a comprehensive overview of this compound's core mechanism, its effects on cancer cells, and detailed methodologies for investigating its metabolic consequences. While specific quantitative data on this compound's impact on cellular metabolism are not yet publicly available, this document outlines the experimental approaches required to elucidate these effects, thereby providing a framework for future research in this promising area of oncology drug development.

Introduction

Metastatic ERα-positive breast cancer remains a significant clinical challenge, with acquired resistance to endocrine therapies being a major hurdle. This compound represents a novel therapeutic strategy that circumvents conventional mechanisms of endocrine resistance. Instead of inhibiting ERα signaling, this compound binds to ERα and triggers a potent and sustained activation of the anticipatory Unfolded Protein Response (a-UPR), a pathway that is basally active in many cancer cells to cope with the stress of rapid proliferation.[1] This hyperactivation converts the a-UPR from a pro-survival to a lethal pathway, inducing selective necrosis in ERα-positive cancer cells.[2][3] Understanding the downstream metabolic consequences of this a-UPR hyperactivation is critical for a complete picture of this compound's mechanism of action and for the identification of potential biomarkers of response.

This compound's Core Mechanism of Action: Hyperactivation of the a-UPR

This compound's anticancer activity is contingent on the presence of ERα.[4] It initiates a signaling cascade that results in the rapid and selective killing of ERα-positive breast cancer cells, including those with mutations that confer resistance to standard-of-care endocrine therapies.[2][5] The key steps in this compound's mechanism of action are outlined below and illustrated in the signaling pathway diagram.

This compound-Induced a-UPR Signaling Pathway

Caption: this compound binds to ERα, initiating a signaling cascade that leads to hyperactivation of the a-UPR and subsequent necrotic cell death.

Quantitative Data on this compound's Metabolic Effects

A thorough review of the published literature and supplementary materials related to the primary studies on this compound did not yield specific quantitative data on its effects on cancer cell metabolism. Key metabolic parameters such as glucose uptake, lactate production rates, oxygen consumption rates (OCR), and extracellular acidification rates (ECAR) have not been reported for this compound-treated cancer cells. The primary focus of the initial research has been on the elucidation of the a-UPR signaling pathway and the demonstration of in vitro and in vivo efficacy.[2][3] Therefore, the following sections will provide detailed, representative protocols for the types of experiments that would be necessary to generate this important metabolic data.

Experimental Protocols for Assessing Metabolic Effects

The following are detailed methodologies for key experiments that can be employed to investigate the impact of this compound on cancer cell metabolism.

Analysis of Cellular Respiration and Glycolysis using Seahorse XF Analyzer

This protocol describes the use of the Agilent Seahorse XFe96 Analyzer to measure the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis.

Materials:

-

Seahorse XFe96 or XFp Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Assay Medium: XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate. The exact formulation may be adjusted based on the specific assay (e.g., glucose-free for glycolysis stress test).

-

Mito Stress Test Kit: Contains Oligomycin, FCCP, and Rotenone/Antimycin A.

-

Glycolysis Stress Test Kit: Contains Glucose, Oligomycin, and 2-Deoxyglucose (2-DG).

-

This compound compound

-

ERα-positive breast cancer cell lines (e.g., MCF-7, T47D) and ERα-negative control cell lines (e.g., MDA-MB-231).

Procedure:

-

Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 incubator at 37°C overnight.

-

Cell Treatment: On the day of the assay, treat the cells with various concentrations of this compound or vehicle control for the desired duration.

-

Assay Medium Exchange: Prior to the assay, remove the culture medium and replace it with the appropriate pre-warmed Seahorse XF assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

-

Seahorse XF Assay:

-

Mito Stress Test: Load the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A into the appropriate injection ports. Place the cell plate into the Seahorse analyzer and initiate the protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Glycolysis Stress Test: Load the sensor cartridge with Glucose, Oligomycin, and 2-DG. The assay will measure the basal extracellular acidification rate (ECAR), glycolysis, glycolytic capacity, and glycolytic reserve.

-

-

Data Analysis: After the run, normalize the OCR and ECAR data to the cell number in each well. Analyze the data to determine the effects of this compound on key metabolic parameters.

Glucose Uptake Assay

This protocol measures the rate at which cells take up glucose from the culture medium.

Materials:

-

ERα-positive and negative breast cancer cell lines

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Phloretin (glucose transport inhibitor)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture and Treatment: Plate cells in a multi-well plate and treat with this compound or vehicle for the desired time.

-

Glucose Starvation: Wash the cells with KRH buffer and incubate in glucose-free KRH buffer for 30-60 minutes.

-

Glucose Uptake: Add KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for a short period (e.g., 5-10 minutes).

-

Stopping the Reaction: Stop the uptake by adding ice-cold KRH buffer containing phloretin.

-

Cell Lysis and Measurement: Wash the cells with ice-cold PBS, lyse the cells, and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Data Normalization: Normalize the glucose uptake to the protein concentration of each sample.

Lactate Production Assay

This protocol quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic activity.

Materials:

-

ERα-positive and negative breast cancer cell lines

-

Phenol red-free culture medium

-

Lactate colorimetric or fluorometric assay kit

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with this compound or vehicle in phenol red-free medium for the desired time.

-

Sample Collection: Collect the culture medium at different time points.

-

Lactate Measurement: Use a commercial lactate assay kit to measure the concentration of lactate in the collected medium according to the manufacturer's instructions.

-

Data Normalization: Normalize the lactate production to the cell number or protein concentration.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the metabolic effects of a drug like this compound on cancer cells.

Workflow for Assessing Drug Effects on Cancer Cell Metabolism

Caption: A generalized workflow for investigating the metabolic effects of this compound on cancer cells.

Conclusion and Future Directions

This compound is a highly promising anticancer agent with a novel mechanism of action that effectively eradicates ERα-positive breast cancer in preclinical models. While its primary signaling pathway leading to a-UPR hyperactivation and necrosis has been well-characterized, its precise effects on cancer cell metabolism remain to be elucidated. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the metabolic reprogramming induced by this compound. Such studies will be invaluable in understanding the full spectrum of this compound's anticancer activity, potentially identifying metabolic vulnerabilities that could be exploited for combination therapies, and discovering biomarkers to predict patient response in future clinical trials. As this compound and its analogs progress towards clinical evaluation, a comprehensive understanding of their impact on tumor metabolism will be a critical component of their development.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Hormone Resistance in Two MCF-7 Breast Cancer Cell Lines is Associated with Reduced mTOR Signaling, Decreased Glycolysis, and Increased Sensitivity to Cytotoxic Drugs [frontiersin.org]

The Central Role of Estrogen Receptor Alpha in ErSO-Induced Cancer Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastatic Estrogen Receptor alpha (ERα)-positive breast cancer remains a significant clinical challenge, often developing resistance to standard endocrine therapies. A novel small molecule, ErSO, has emerged as a potent and selective agent that induces rapid cell death in ERα-positive cancer cells, including those with therapy-resistant mutations. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's cytotoxicity, focusing on the indispensable role of ERα. We detail the signaling pathways, present quantitative efficacy data, and provide comprehensive experimental protocols to facilitate further research and development in this promising area of oncology.

Introduction: Targeting ERα with a Novel Mechanism

Approximately 75% of breast cancers are ERα-positive, where the hormone estrogen drives cancer cell proliferation and survival.[1] Standard treatments, known as endocrine therapies, function by inhibiting ERα activity. However, the development of resistance is common, creating an urgent need for new therapeutic strategies. This compound represents a paradigm shift, leveraging a non-canonical activity of ERα to convert a typically protective cellular pathway into a potent and selective tumor-killing mechanism.[2] Unlike traditional therapies, this compound does not compete with estrogen for binding to ERα but instead utilizes the receptor to hyper-activate the anticipatory Unfolded Protein Response (a-UPR), leading to rapid necrotic cell death.[3][4] This guide will dissect the pivotal role of ERα in this process.

Molecular Mechanism: ERα-Dependent Hyperactivation of the a-UPR

This compound's mechanism of action is contingent on the presence of ERα. It initiates a signaling cascade that results in a strong and sustained activation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response. While the a-UPR is typically a pro-survival pathway, its hyper-activation by this compound becomes cytotoxic to cancer cells.[2]

The proposed signaling pathway is as follows:

-

This compound-ERα Interaction: this compound interacts with ERα, initiating a conformational change or new interaction that does not block the estrogen binding site.

-

a-UPR Initiation: The this compound-bound ERα complex triggers the activation of the a-UPR. This involves the rapid phosphorylation of key signaling proteins, including eukaryotic initiation factor 2 alpha (eIF2α) and AMP-activated protein kinase (AMPK), and the cleavage of Activating Transcription Factor 6α (ATF6α).[2]

-

Ion Channel Involvement: This pathway leads to the activation of the TRPM4 sodium ion channel, causing a massive influx of sodium ions.[4]

-

Necrotic Cell Death: The ion influx results in osmotic stress, rapid ATP depletion, cell swelling, and ultimately, rupture of the plasma membrane—hallmarks of necrosis.[1][4] This contrasts with apoptosis, the programmed and controlled cell death induced by many conventional chemotherapies.

Signaling Pathway Diagram

Quantitative Data Presentation

The efficacy of this compound and its derivatives is highly selective for cancer cells expressing ERα. The tables below summarize the half-maximal inhibitory concentration (IC50) values across a panel of breast cancer cell lines.

Table 1: In Vitro Efficacy of this compound in ERα-Positive Breast Cancer Cell Lines

| Cell Line | ERα Status | ERα Mutation | Incubation Time | IC50 (nM) | Reference |

| MCF-7 | Positive | Wild-Type | 24h | ~20 | [3] |

| T47D | Positive | Wild-Type | 24h | 11-43 | [3] |

| TYS | Positive | Y537S | 24h | 11-43 | [3] |

| TDG | Positive | D538G | 24h | 11-43 | [3] |

| ZR-75-1 | Positive | Wild-Type | 72h | 5-25 | [4] |

| BT-474 | Positive | Wild-Type | 72h | 5-25 | [4] |

Table 2: Comparative Efficacy of this compound in ERα-Positive vs. ERα-Negative Cell Lines

| Cell Line | ERα Status | Incubation Time | This compound IC50 (µM) | This compound-TFPy IC50 (µM) | Reference |

| MCF-7 | Positive | 72h | - | 0.005-0.025 | [4] |

| MDA-MB-231 | Negative | 24h | >10 | >10-30 | [3][4] |

| HCC1937 | Negative | 72h | - | >10-30 | [4] |

| MDA-MB-436 | Negative | 72h | - | >10-30 | [4] |

| Hs578t | Low/Negative | 24h | Active | - | [3] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | ERα Status / Mutation | Treatment Regimen | Duration | Tumor Regression | Reference |

| MCF-7 Xenograft | Positive / Wild-Type | 40 mg/kg, p.o., daily | 21 days | >99% reduction | [1] |

| MCF-7 Xenograft | Positive / Wild-Type | 10 mg/kg, i.v., weekly | 4 weeks | Complete Regression | [5] |

| ST941/HI PDX | Positive / Y537S | 40 mg/kg, p.o., daily | 14 days | Significant Regression | [1] |

| MCF-7 ESR1mut | Positive / D538G | 50 mg/kg, i.v., single dose | - | Rapid Necrosis | [5] |

Experimental Protocols

Detailed methodologies are provided for key experiments to validate the role of ERα in this compound-induced cell death.

Cell Viability Assay (AlamarBlue)

This protocol is used to determine the IC50 values of this compound.

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include vehicle-only wells as a negative control and a cytotoxic agent like Raptinal as a positive control for 100% cell death.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 72, or 168 hours) at 37°C in a 5% CO2 incubator.

-

AlamarBlue Addition: Add AlamarBlue reagent to each well in an amount equal to 10% of the culture volume (10 µL for a 100 µL volume).

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Correct for background fluorescence using wells with medium only. Calculate cell viability relative to vehicle-treated controls and plot the dose-response curve to determine the IC50 value.

Western Blot for a-UPR Markers

This protocol is used to detect the activation of the a-UPR pathway.

-

Cell Treatment and Lysis: Plate MCF-7 cells and treat with this compound (e.g., 0-500 nM) for various time points (e.g., 0, 2, 4, 6 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key a-UPR proteins. Recommended antibodies include:

-

Phospho-eIF2α (Ser51) (e.g., Cell Signaling Technology, #9721)

-

Total eIF2α (e.g., Cell Signaling Technology, #9722)

-

Phospho-AMPKα (Thr172)

-

Total AMPKα

-

ATF6α

-

β-Actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ERα (ESR1) Gene Knockdown using siRNA

This protocol demonstrates the ERα-dependency of this compound.

-

siRNA Preparation: Dilute ESR1-targeting siRNA (e.g., Dharmacon SMARTpool) and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a transfection reagent like Lipofectamine RNAiMAX in serum-free medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

-

Transfection: Seed cells (e.g., MCF-7 or ERα-negative MDA-MB-231 cells engineered to express ERα) so they are approximately 70% confluent on the day of transfection. Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 24-48 hours to allow for gene silencing.

-

Validation of Knockdown: Harvest a subset of cells to validate ERα knockdown via Western blot or qPCR.

-

This compound Sensitivity Assay: Treat the remaining ERα-knockdown and control cells with various concentrations of this compound and perform a cell viability assay (as in Protocol 4.1) to assess changes in sensitivity.

Experimental Workflow Diagram

The Criticality of ERα: Evidence from Knock-in and Knockdown Studies

The absolute requirement of ERα for this compound's activity is unequivocally demonstrated by genetic manipulation experiments.

-

ERα-Negative Cells are Resistant: ERα-negative breast cancer cell lines, such as MDA-MB-231, are highly resistant to this compound, with IC50 values several orders of magnitude higher than those for ERα-positive cells.[3]

-

ERα Knock-in Sensitizes Cells: When ERα is genetically introduced (knocked-in) into ERα-negative MDA-MB-231 cells, they become dramatically sensitized to this compound, undergoing rapid cell death upon treatment.[3]

-

ERα Knockdown Confers Resistance: Conversely, when ERα expression is silenced using siRNA in sensitive cells like MCF-7, their resistance to this compound increases significantly. This confirms that this compound mediates its effects through ERα.

This relationship can be visualized as a simple logical diagram.

Logical Relationship Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. eIF2α Antibody | Cell Signaling Technology [cellsignal.com]

- 3. scribd.com [scribd.com]

- 4. RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

The Genesis of ErSO Resistance: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the potential origins of resistance to ErSO, a novel and potent activator of the anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor-alpha (ERα)-positive breast cancers. While preclinical studies have highlighted this compound's efficacy and suggested a low propensity for resistance development, understanding the theoretical underpinnings of how resistance might emerge is critical for proactive therapeutic strategy and the development of next-generation agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and endocrine therapies.

Introduction to this compound and Its Mechanism of Action

This compound represents a paradigm shift in targeting ERα-positive breast cancer. Unlike traditional selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) that aim to block or degrade ERα, this compound acts by binding to ERα and inducing a hyper-activation of the a-UPR.[1][2] This overwhelming and sustained activation of a typically pro-survival pathway leads to selective and rapid necrosis of ERα-positive cancer cells.[1][3] Notably, this compound has demonstrated efficacy against cell lines harboring ERα mutations (Y537S and D538G) that confer resistance to conventional endocrine therapies.[1][4]

Despite the promising preclinical data suggesting a lack of observed resistance, the inherent plasticity of cancer cells necessitates a thorough investigation into the plausible mechanisms by which they might evade this compound-mediated cytotoxicity. This guide will therefore extrapolate from known mechanisms of resistance to other ER-targeted therapies and consider the unique aspects of this compound's mode of action to present a framework for understanding potential this compound resistance.

Hypothetical Origins of this compound Resistance

The development of resistance to this compound is likely to be a multifactorial process. Based on established patterns of resistance to other endocrine therapies, we can postulate several key biological events that could lead to diminished this compound efficacy.

Alterations in the ERα Signaling Axis

While this compound is effective against certain ESR1 mutations, it is conceivable that other alterations could impact its activity.

-

Downregulation or Loss of ERα Expression: A straightforward mechanism of resistance would be the significant downregulation or complete loss of ERα protein. Since this compound's action is contingent on binding to ERα, the absence of the target protein would render the drug ineffective. This is a known, albeit less common, mechanism of resistance to other endocrine therapies.[5][6]

-

Novel ESR1 Mutations: The emergence of novel mutations in the ESR1 gene that alter the this compound binding site or prevent the conformational changes necessary for a-UPR hyper-activation could confer resistance. While current data shows efficacy against common resistance-associated mutations, the selective pressure of this compound could drive the evolution of new ones.

Dysregulation of the Unfolded Protein Response Pathway

Given that this compound's cytotoxicity is mediated through the a-UPR, alterations within this pathway are a prime candidate for resistance mechanisms.

-

Adaptive UPR Attenuation: Cancer cells might develop mechanisms to dampen the hyper-activated a-UPR induced by this compound. This could involve the upregulation of chaperones, such as GRP78/BiP, or the modulation of key UPR sensors like IRE1α, PERK, and ATF6 to restore homeostasis and prevent cell death. The UPR is a known mediator of drug resistance in various cancers.[7][8]

-

Mutations in UPR Pathway Components: Genetic or epigenetic alterations in downstream effectors of the a-UPR pathway could uncouple this compound-ERα binding from the induction of cell death.

Activation of Bypass Signaling Pathways

A common theme in resistance to targeted therapies is the activation of alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the drug's effects.

-